

physicochemical properties of 2-Hydroxy-6-(trifluoromethyl)nicotinamide

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Compound of Interest

Compound Name: 2-Hydroxy-6-(trifluoromethyl)nicotinamide

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An In-depth Technical Guide to the Physicochemical Properties of **2-Hydroxy-6-(trifluoromethyl)nicotinamide**

Introduction: Bridging Structure and Function in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the journey from a promising molecular scaffold to a viable clinical candidate is paved with rigorous characterization. Small molecules, such as the heterocyclic compound **2-Hydroxy-6-(trifluoromethyl)nicotinamide** (CAS: 116548-03-9), represent key building blocks in this process. The strategic incorporation of a trifluoromethyl group and a hydroxypyridine core suggests its potential utility in modulating biological targets, where properties like metabolic stability and hydrogen bonding are paramount. Derivatives of nicotinamide have shown promise in diverse therapeutic areas, from oncology as DNA demethylase inhibitors to agriculture as fungicides.^{[1][2]}

Understanding the fundamental physicochemical properties of such a molecule is not a mere academic exercise; it is the foundational dataset that informs every subsequent stage of development. It dictates how the compound will behave in biological systems, how it can be formulated, and ultimately, whether its therapeutic potential can be realized. This guide provides a comprehensive framework for the experimental determination and interpretation of the core physicochemical properties of **2-Hydroxy-6-(trifluoromethyl)nicotinamide**. It is

designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Molecular and Physical Identity

The initial step in characterizing any compound is to establish its fundamental identity and basic physical properties. These data serve as the primary reference for quality control and sample purity.

Property	Value	Source(s)
Chemical Name	2-Hydroxy-6-(trifluoromethyl)nicotinamide	N/A
Synonym(s)	2-oxo-6-(trifluoromethyl)-1,2-dihydro-3-pyridinecarboxamide	[3]
CAS Number	116548-03-9	[4][5]
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O ₂	[4][5]
Molecular Weight	206.12 g/mol	[4]
Physical Form	Solid	[3]
Melting Point	220-223 °C	N/A
Purity	≥95% - 97%	[3]

Note: Some properties like boiling point and density are often based on computational predictions in supplier databases and should be experimentally verified for critical applications.

Aqueous and Organic Solubility: The Gateway to Bioavailability

Solubility is a critical determinant of a drug candidate's fate. Poor aqueous solubility can lead to low absorption and bioavailability, while insufficient solubility in organic solvents can complicate formulation and purification. The presence of both hydrogen bond donors (amide, hydroxyl) and a lipophilic trifluoromethyl group in **2-Hydroxy-6-(trifluoromethyl)nicotinamide** suggests a nuanced solubility profile that must be experimentally determined.

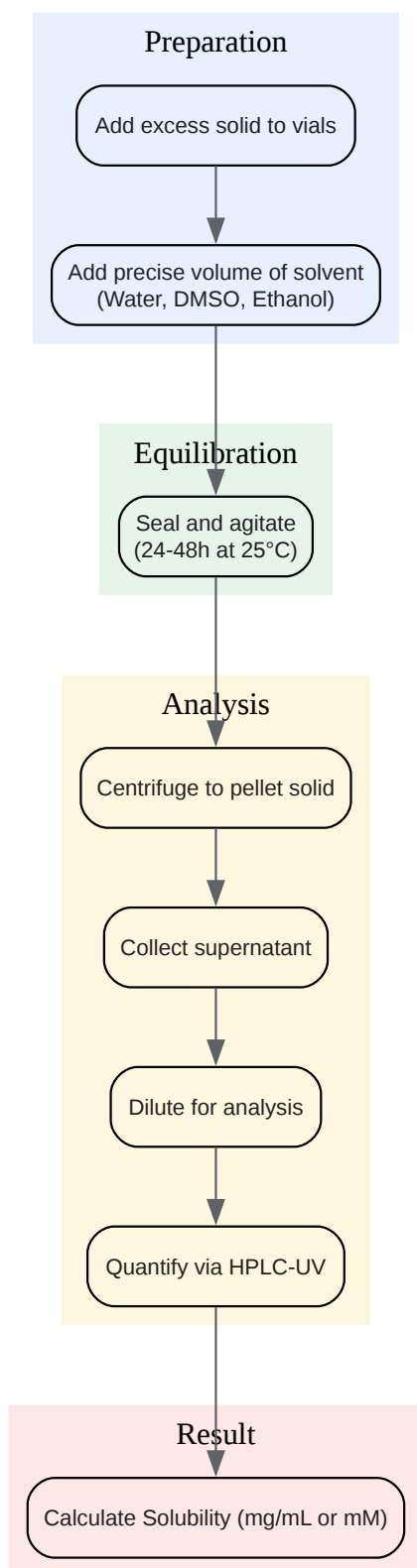
Causality Behind Experimental Design

The shake-flask method, while traditional, remains the gold standard for determining equilibrium solubility due to its direct and unambiguous measurement. The choice of solvents—water (for physiological relevance), DMSO (a common solvent for initial screening and stock solutions), and ethanol (a co-solvent used in formulations)—provides a practical spectrum of polarity for initial characterization.

Experimental Protocol: Equilibrium Shake-Flask Solubility Assay

- **Preparation:** Add an excess amount of solid **2-Hydroxy-6-(trifluoromethyl)nicotinamide** to separate vials containing a precise volume (e.g., 1 mL) of each test solvent (deionized water, DMSO, ethanol). The excess solid should be visually apparent.
- **Equilibration:** Seal the vials and agitate them at a constant temperature (e.g., 25 °C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 24-48 hours). This timeframe allows the dissolution and precipitation processes to reach a steady state.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle. For aqueous samples, centrifugation (e.g., 10,000 x g for 15 minutes) is recommended to pellet any suspended microparticles.
- **Sampling:** Carefully withdraw a precise aliquot of the supernatant from each vial. Ensure no solid material is transferred.
- **Dilution:** Dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method.
- **Quantification:** Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- **Calculation:** The solubility is calculated by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination



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Caption: Workflow for equilibrium shake-flask solubility assay.

Lipophilicity (LogP): Predicting Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a cornerstone of ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The octanol-water partition coefficient (LogP) is the standard measure. A balanced LogP is often crucial for oral bioavailability, as the molecule must be soluble enough to be present in the aqueous gastrointestinal fluid but lipophilic enough to permeate the lipid cell membranes.

Causality Behind Experimental Design

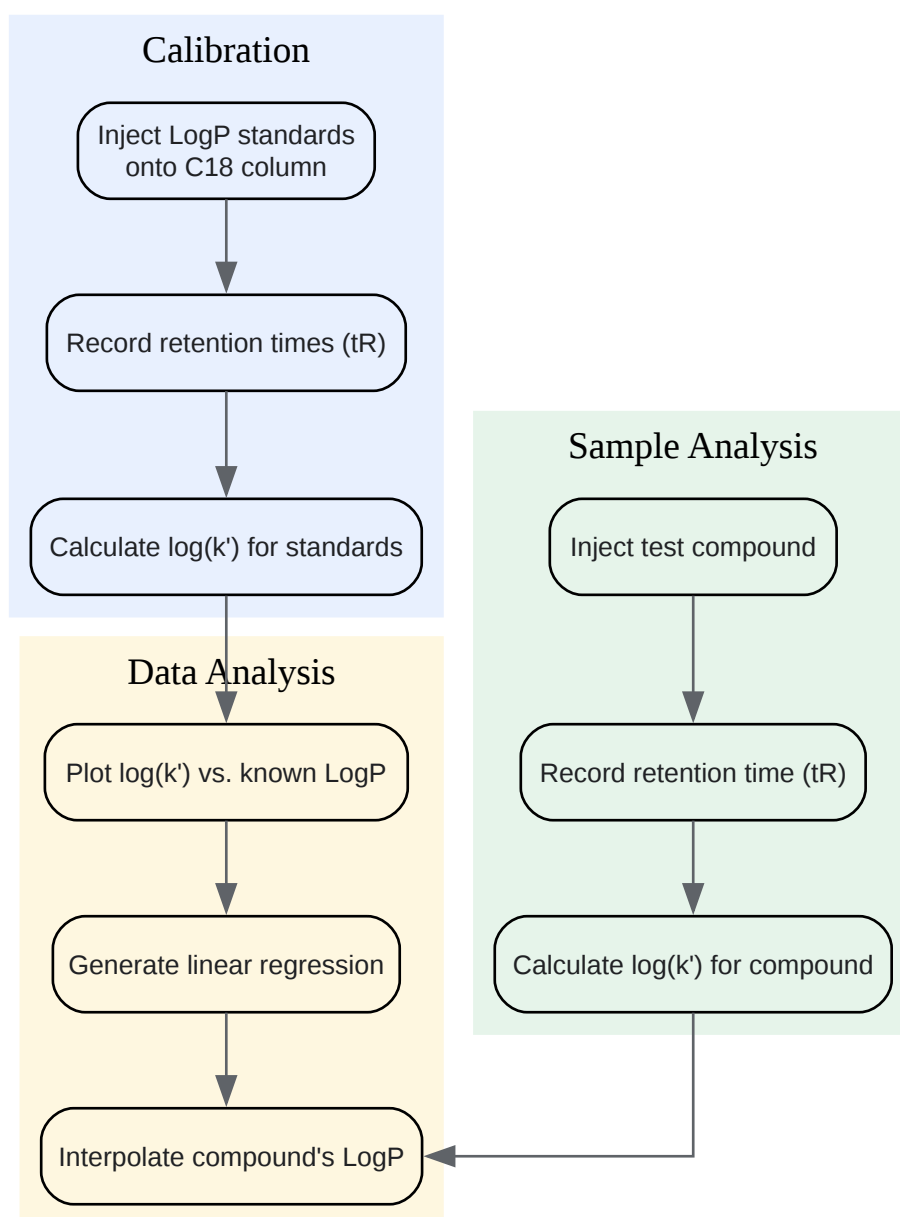
While the shake-flask method is the definitive way to measure LogP, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a highly efficient and reproducible alternative that requires minimal compound.^{[6][7]} It correlates the retention time of a compound on a hydrophobic stationary phase (like C18) with the known LogP values of a set of standard compounds. This relationship allows for the accurate estimation of a compound's LogP.

Experimental Protocol: RP-HPLC Method for ElogP Determination

- **System Preparation:** Use a C18 HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at a physiological pH of 7.4) and an organic solvent like acetonitrile or methanol.
- **Calibration:** Prepare a set of 5-7 standard compounds with well-documented LogP values that span a range expected to bracket the test compound. Inject each standard individually and record its retention time (t_R).
- **Sample Analysis:** Prepare a solution of **2-Hydroxy-6-(trifluoromethyl)nicotinamide** in the mobile phase. Inject the sample and record its retention time. Also, inject a void volume marker (e.g., uracil) to determine the column dead time (t_0).
- **Calculation of Capacity Factor (k'):** For each standard and the test compound, calculate the capacity factor using the formula: $k' = (t_R - t_0) / t_0$.

- Calibration Curve: Plot $\log(k')$ versus the known LogP values for the standard compounds. Perform a linear regression to obtain the equation of the line ($y = mx + c$).
- ElogP Determination: Using the $\log(k')$ value of **2-Hydroxy-6-(trifluoromethyl)nicotinamide**, calculate its estimated LogP (ElogP) from the regression equation.

Workflow for LogP Determination via RP-HPLC



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Caption: Workflow for estimating LogP using the RP-HPLC method.

Acidity Constant (pKa): Understanding Ionization State

The pKa value defines the pH at which a molecule is 50% ionized. This is critically important because the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. **2-Hydroxy-6-(trifluoromethyl)nicotinamide** possesses both potentially acidic (hydroxypyridine) and basic (pyridine nitrogen) functionalities, making pKa determination essential.

Causality Behind Experimental Design

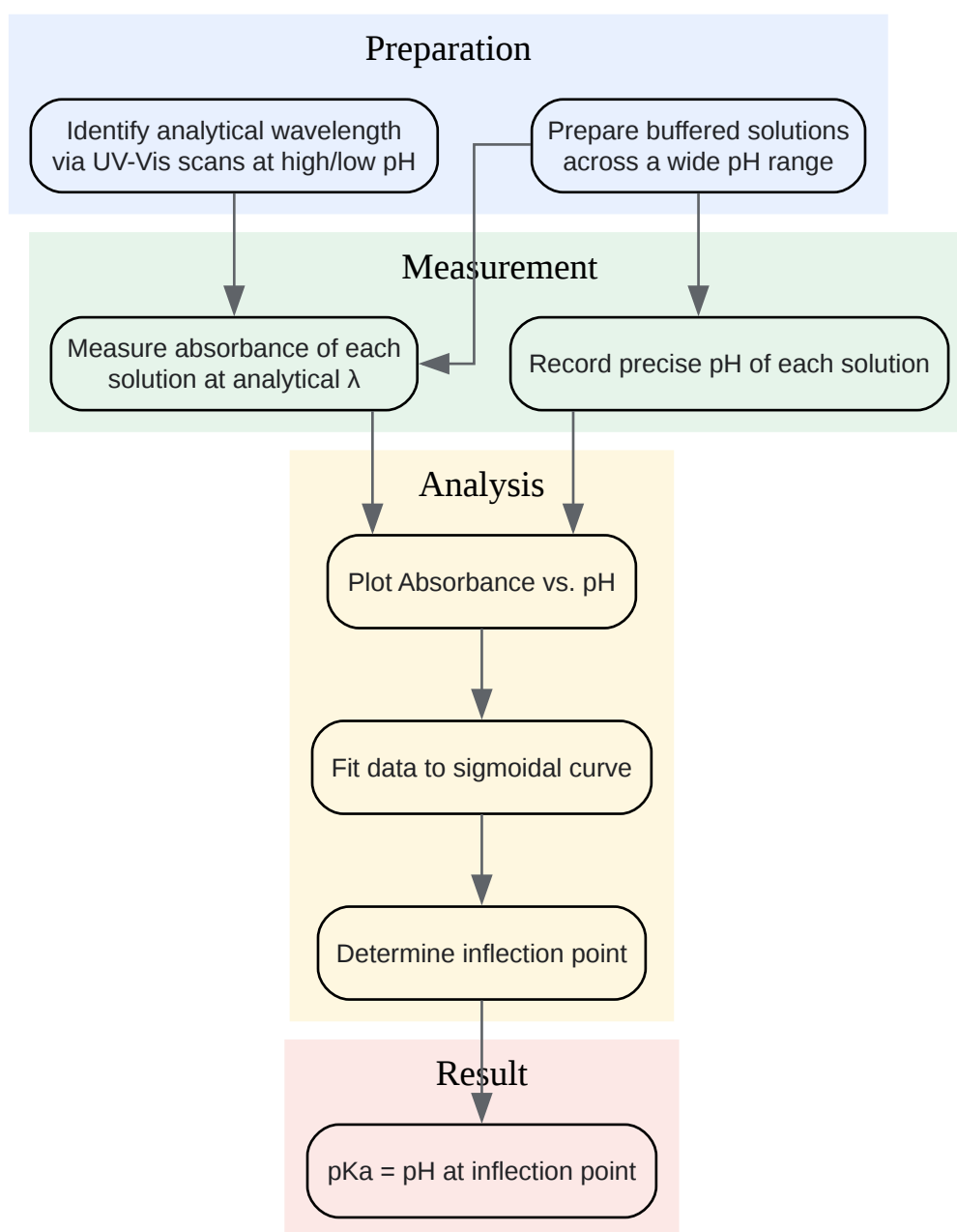
UV-Vis spectrophotometry is a robust and sensitive method for pKa determination for compounds with a chromophore whose absorbance spectrum changes with protonation state. [8] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated from which the pKa can be accurately derived. This method is preferred over potentiometric titration for small quantities of material.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

- **Wavelength Selection:** Prepare two solutions of the compound in buffers of very low and very high pH (e.g., pH 2 and pH 12) to ensure the compound is fully protonated and deprotonated, respectively. Scan both solutions across the UV-Vis spectrum (e.g., 200-400 nm) to find an analytical wavelength where the difference in absorbance between the two forms is maximal.
- **Buffer Preparation:** Prepare a series of buffers covering the desired pH range (e.g., from pH 3 to 11 in 0.5 pH unit increments).
- **Sample Preparation:** Prepare a set of solutions with a constant concentration of the compound in each of the buffers from the series.
- **Absorbance Measurement:** Measure the absorbance of each solution at the pre-determined analytical wavelength. Also, measure the precise pH of each solution.

- **Data Analysis:** Plot the measured absorbance against the measured pH. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. It can be determined mathematically by fitting the data to the Henderson-Hasselbalch equation.

Workflow for pKa Determination



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Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Structural and Spectroscopic Characterization

Spectroscopic analysis provides the definitive confirmation of a molecule's chemical structure and purity. For **2-Hydroxy-6-(trifluoromethyl)nicotinamide**, a combination of NMR, FT-IR, and Mass Spectrometry creates a unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, which will appear as doublets due to coupling. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group. The two protons of the primary amide ($-\text{CONH}_2$) may appear as two separate broad signals, and a broad signal for the hydroxyl ($-\text{OH}$) proton will also be present, with its position being highly dependent on solvent and concentration.
- ^{13}C NMR: The carbon spectrum will show seven distinct signals. The carbonyl carbon of the amide will be significantly downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have shifts dictated by their electronic environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present. Key expected vibrational bands include:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$: N-H stretching vibrations of the primary amide.
- $\sim 3200\text{-}3000\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1680\text{-}1650\text{ cm}^{-1}$: A strong C=O stretching (Amide I band).
- $\sim 1620\text{-}1580\text{ cm}^{-1}$: N-H bending and C=C/C=N ring stretching.
- $\sim 1350\text{-}1150\text{ cm}^{-1}$: Strong, characteristic C-F stretching vibrations from the CF_3 group.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 207.1. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million, providing definitive evidence of the chemical formula.

Conclusion

The physicochemical properties of **2-Hydroxy-6-(trifluoromethyl)nicotinamide** are not merely data points but are predictive indicators of its behavior in complex biological and chemical systems. A thorough experimental determination of its solubility, lipophilicity, and acidity, complemented by rigorous spectroscopic confirmation of its structure, provides the essential foundation for any research and development program. The protocols and rationale outlined in this guide offer a validated framework for generating this critical dataset, empowering scientists to make informed decisions and unlock the full potential of this promising chemical entity.

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